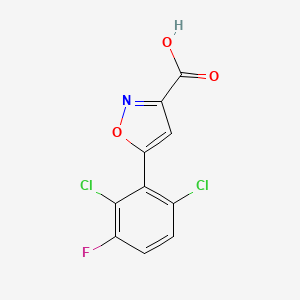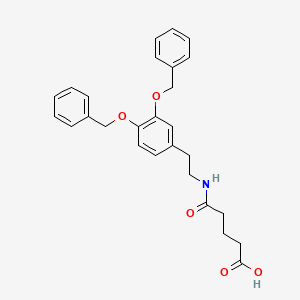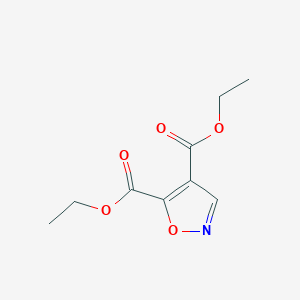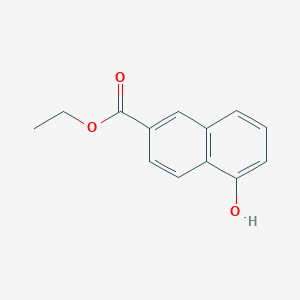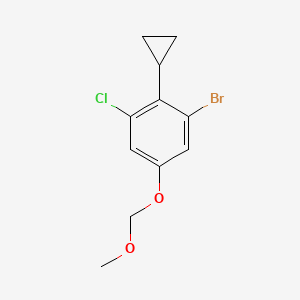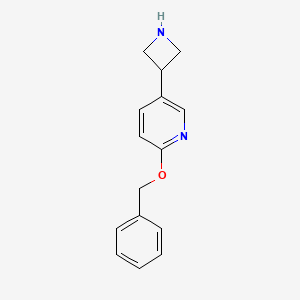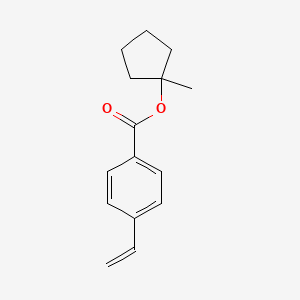
1-Methylcyclopentyl 4-Vinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclopentyl 4-Vinylbenzoate is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.3 g/mol . It is also known by its systematic name, Benzoic acid, 4-ethenyl-, 1-methylcyclopentyl ester . This compound is characterized by the presence of a vinyl group attached to the benzene ring and a methylcyclopentyl ester group.
Preparation Methods
The synthesis of 1-Methylcyclopentyl 4-Vinylbenzoate typically involves the esterification of 4-vinylbenzoic acid with 1-methylcyclopentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Methylcyclopentyl 4-Vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can undergo hydrogenation reactions to reduce the vinyl group to an ethyl group using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylcyclopentyl 4-Vinylbenzoate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Methylcyclopentyl 4-Vinylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
1-Methylcyclopentyl 4-Vinylbenzoate can be compared with other similar compounds, such as:
Methyl 4-Vinylbenzoate: This compound has a similar structure but with a methyl ester group instead of a methylcyclopentyl ester group.
Ethyl 4-Vinylbenzoate: Similar to methyl 4-vinylbenzoate, but with an ethyl ester group. It also has distinct properties and uses.
4-Vinylbenzoic Acid: The parent compound with a carboxylic acid group instead of an ester group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(1-methylcyclopentyl) 4-ethenylbenzoate |
InChI |
InChI=1S/C15H18O2/c1-3-12-6-8-13(9-7-12)14(16)17-15(2)10-4-5-11-15/h3,6-9H,1,4-5,10-11H2,2H3 |
InChI Key |
ROATYIQTUQIIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)OC(=O)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


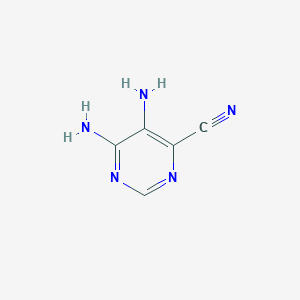
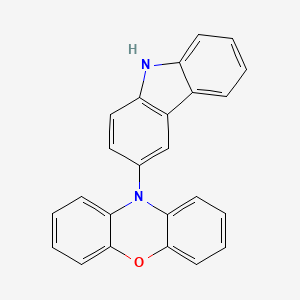
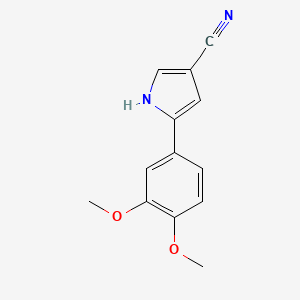
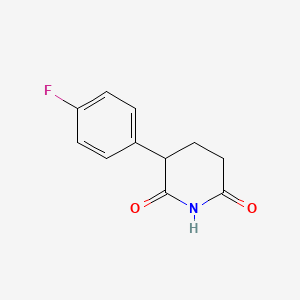
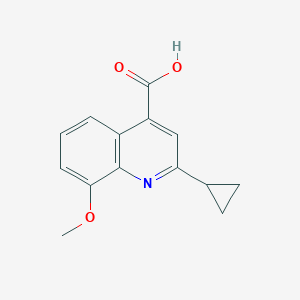
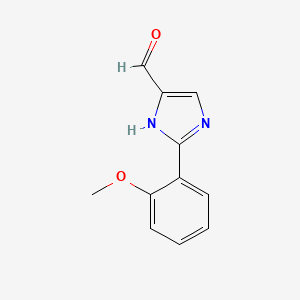
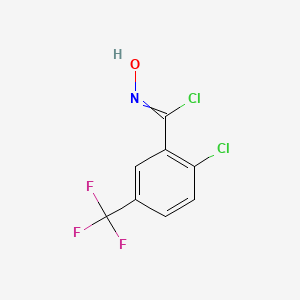
![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)
